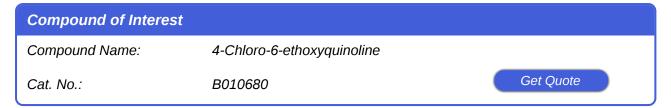


An In-depth Technical Guide to 4-chloro-6ethoxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **4-chloro-6-ethoxyquinoline**, a key intermediate in medicinal chemistry.

Core Compound Data

4-chloro-6-ethoxyquinoline is a substituted quinoline derivative. Its fundamental molecular properties are summarized in the table below.

Property	Data
Molecular Formula	C11H10CINO
Molecular Weight	207.66 g/mol
CAS Number	103862-63-1

Synthetic Experimental Protocol

The synthesis of **4-chloro-6-ethoxyquinoline** is analogous to the preparation of other 4-chloroquinoline derivatives, which typically involves the chlorination of the corresponding 4-hydroxyquinoline precursor. The following is a representative protocol for the chlorination of 4-hydroxy-6-ethoxyquinoline.

Foundational & Exploratory



Objective: To synthesize **4-chloro-6-ethoxyquinoline** via chlorination of 4-hydroxy-6-ethoxyquinoline.

Materials:

- 4-hydroxy-6-ethoxyquinoline
- Phosphorus oxychloride (POCl₃)
- Diethylene glycol dimethyl ether (diglyme) or another suitable high-boiling solvent
- Potassium carbonate (K₂CO₃) solution (10%)
- Ethanol
- · Ethyl acetate
- Standard laboratory glassware for reflux and filtration
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-ethoxyquinoline and a suitable solvent such as diethylene glycol dimethyl ether.
- Addition of Chlorinating Agent: With stirring, carefully add phosphorus oxychloride (POCl₃) to the mixture.
- Reaction: Heat the reaction mixture to a temperature between 90-100°C.[1] The reaction is typically maintained for a period of 4 to 12 hours.[1]
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to approximately 20°C.[1] The
 cooled reaction mixture is then slowly and carefully poured into a cold aqueous solution of



10% potassium carbonate to neutralize the excess POCl₃.[1]

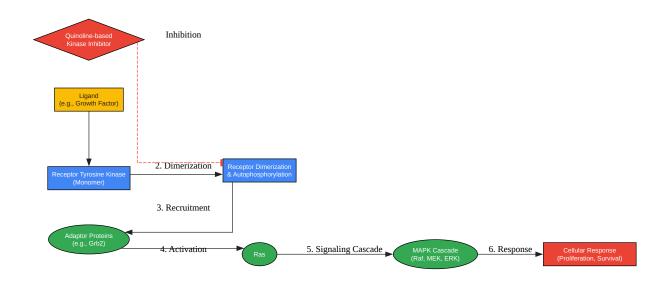
- Isolation: The resulting precipitate, which is the crude 4-chloro-6-ethoxyquinoline, is collected by filtration and washed with water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, to yield the final product.[1]

Potential Biological Significance and Signaling Pathways

While **4-chloro-6-ethoxyquinoline** is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery, particularly as kinase inhibitors. Quinoline-based compounds have been developed to target a variety of protein kinases, including receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation.[2][3][4]

Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[2] The general mechanism of RTK signaling and its inhibition by a quinoline-based inhibitor is depicted below.





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